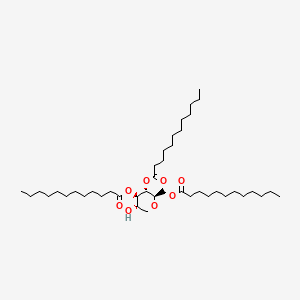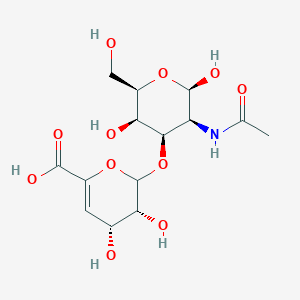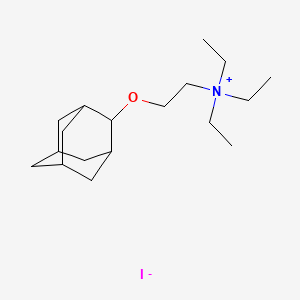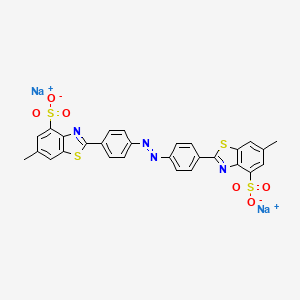
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride is a chemical compound with a complex structure. It is a derivative of heptanol, characterized by the presence of dimethyl and methylamino groups, and is commonly used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride typically involves the reaction of 2,4-dimethyl-6-methylaminoheptane with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride involves its interaction with specific molecular targets. The methylamino group can interact with enzymes and receptors, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Heptanol, 6-amino-2-methyl-: This compound has a similar structure but with an amino group instead of a methylamino group.
2,6-Dimethyl-4-heptanol: Another similar compound with dimethyl groups but lacking the methylamino group.
Uniqueness
2-Heptanol, 2,4-dimethyl-6-methylamino-, hydrochloride is unique due to the presence of both dimethyl and methylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these functional groups are required.
Properties
CAS No. |
63834-31-1 |
|---|---|
Molecular Formula |
C10H24ClNO |
Molecular Weight |
209.76 g/mol |
IUPAC Name |
(6-hydroxy-4,6-dimethylheptan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(6-9(2)11-5)7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H |
InChI Key |
YDPWLOHYNMCAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)[NH2+]C)CC(C)(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)







![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
